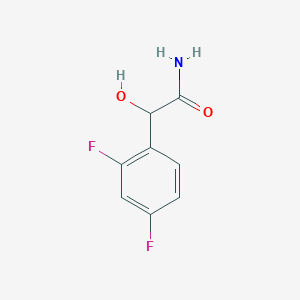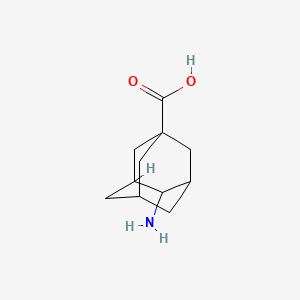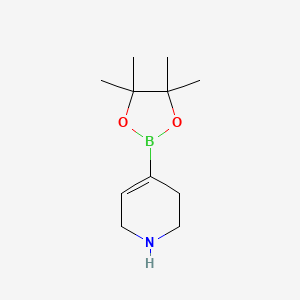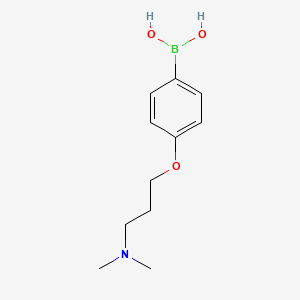
6-(3-(Trifluoromethyl)phenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound that has been studied for its potential pharmacological applications. It is a derivative of nicotinic acid, which is known for its role as a precursor to the coenzyme NAD+/NADP+ and has been used in the treatment of dyslipidemia. The trifluoromethyl group attached to the phenyl ring at the 6-position of the nicotinic acid is of particular interest due to its potential to enhance biological activity and metabolic stability .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives, which are structurally related to this compound, involves the formation of the pyridine ring. These compounds are synthesized from simple fluorinated precursors and serve as key intermediates in the production of certain pharmacologically active molecules, such as COMT inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, which is substituted at the 6-position with a phenyl group that carries a trifluoromethyl group. This structural feature is crucial for the compound's interaction with biological targets, such as enzymes. The carboxylic acid group on the pyridine ring is essential for binding to certain enzymes via coordinate bond formation with metal ions in the active site .
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by its functional groups. The carboxylic acid group can participate in reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the trifluoromethyl group can affect the electronic properties of the molecule, potentially leading to unique reactivity patterns. However, specific chemical reactions involving this compound have not been detailed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, an analytical method using UPLC has been described for a similar compound, 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid, which exhibits good linearity in a certain concentration range and has been quantified with high precision and recovery. This suggests that this compound may also be amenable to high-resolution analytical techniques, which could be useful for its quantification and quality control in a research or pharmaceutical setting .
Applications De Recherche Scientifique
Lipid Profile Modulation and Cardiovascular Disease Prevention
6-(3-(Trifluoromethyl)phenyl)nicotinic acid, commonly referred to as nicotinic acid or niacin, plays a significant role in managing lipid profiles and preventing cardiovascular diseases. Research highlights its potent ability to lower LDL and VLDL cholesterol while increasing HDL cholesterol. This balance is particularly crucial in reducing the risk of coronary heart disease. The identification of the G-protein-coupled receptor 109A as a receptor for nicotinic acid underscores its mechanism of action in lipid modulation. Furthermore, emerging evidence suggests nicotinic acid's role extends beyond lipid modulation, revealing anti-inflammatory properties that contribute to its atheroprotective effects. These multifaceted benefits position nicotinic acid as a potential routine treatment in atherosclerosis management, pending the outcomes of ongoing clinical trials and further research into its pleiotropic effects (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
The realm of oncology has also witnessed the potential of this compound, particularly in the synthesis and investigation of anticancer drugs. Derivatives of nicotinic acid have shown remarkable biological properties, making them significant targets in anticancer research. The nitrogen-containing compounds, including nicotinic acid, exhibit superior effects compared to non-nitrogen-containing counterparts, paving the way for the development of efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Photoaffinity Labeling in Structural Biology
This compound contributes to the field of structural biology through photoaffinity labeling. This technique, essential for understanding biological systems' organization, utilizes photoreactive groups like 3-(trifluoromethyl)-3-phenyldiazirine. It plays a crucial role in investigating drug targets, transport processes, and the interaction dynamics of various receptors with ligands. The applications of photoaffinity labeling extend to studying biological membranes, nucleotide probes in replicative and transcriptional complexes, and the detection of carbohydrate-binding proteins. This technique, combined with modern analytical methods, remains pivotal in structural biology studies (Vodovozova, 2007).
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Orientations Futures
Propriétés
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAPSEYKVPULKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612059 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887976-13-8 |
Source


|
| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)
